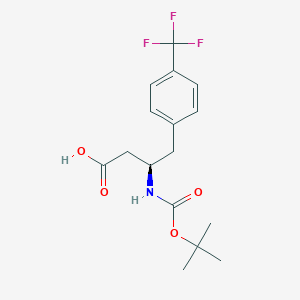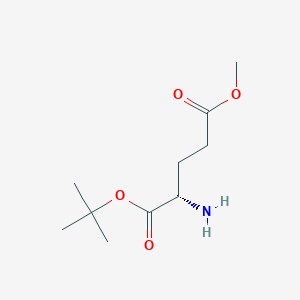
2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
It is used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . This suggests that it may interact with these hormones or their metabolic pathways.
Biochemical Pathways
It may also be involved in the synthesis of organohydrazide chelate complexes of rhenium and technetium .
Result of Action
It is also toxic if swallowed, in contact with skin, or if inhaled .
Action Environment
It is recommended to avoid dust formation, breathing vapors, mist or gas, and to ensure adequate ventilation when handling this compound .
生化分析
Biochemical Properties
2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum . This interaction is crucial for the accurate measurement of these hormones, which are vital for numerous physiological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the determination of testosterone and dihydrotestosterone levels can impact the understanding of hormone regulation and its effects on cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a derivatization reagent, forming complexes with target molecules such as testosterone and dihydrotestosterone . These interactions facilitate the detection and quantification of these hormones, providing insights into their roles in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a cool, dry place away from oxidizing agents
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively serve its purpose as a derivatization reagent without causing adverse effects. At higher doses, there could be potential toxic or adverse effects, which need to be carefully monitored in experimental settings .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role as a derivatization reagent highlights its involvement in the metabolic processes related to hormone regulation, particularly testosterone and dihydrotestosterone . These interactions can affect metabolic flux and metabolite levels, providing valuable insights into metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its interactions with other biomolecules . This localization is vital for its role in biochemical reactions and hormone determination.
准备方法
化学反应分析
2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydrazino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is utilized in several scientific research applications:
相似化合物的比较
2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine can be compared with other hydrazino-substituted pyrimidines, such as:
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the methyl group at the 4-position.
2-Hydrazino-4-phenylthiazole: Contains a thiazole ring instead of a pyrimidine ring.
2-Hydrazinopyridine: Features a pyridine ring instead of a pyrimidine ring.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its reactivity and applications .
属性
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRUGMLGGKVKNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427004 |
Source


|
| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123024-52-2 |
Source


|
| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














